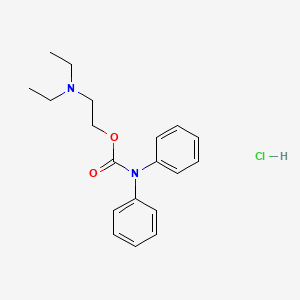
Dicarfen hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dicarfen hydrochloride is a chemical compound with the molecular formula C19H25ClN2O2. It is known for its spasmolytic, local anesthetic, and antiparkinsonian properties . This compound has garnered interest in various fields of scientific research due to its diverse biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dicarfen hydrochloride typically involves the reaction of specific precursor compounds under controlled conditions. The exact synthetic route and reaction conditions can vary, but generally, it involves the use of organic solvents and catalysts to facilitate the reaction. The process may include steps such as condensation, reduction, and purification to obtain the final product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of large-scale reactors, continuous monitoring of reaction parameters, and advanced purification techniques such as crystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Dicarfen hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydrogenated forms of the compound. Substitution reactions can result in the formation of various substituted derivatives with different functional groups .
Applications De Recherche Scientifique
Dicarfen hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: It is investigated for its spasmolytic, local anesthetic, and antiparkinsonian properties, making it a candidate for the treatment of various medical conditions.
Industry: It is used in the formulation of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of dicarfen hydrochloride involves its interaction with specific molecular targets and pathways in the body. It exerts its effects by modulating the activity of certain enzymes and receptors, leading to changes in cellular processes. For example, its spasmolytic effect is achieved by inhibiting the contraction of smooth muscles, while its local anesthetic effect is due to the blockade of sodium channels in nerve cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to dicarfen hydrochloride include:
Diclofenac: Known for its anti-inflammatory and analgesic properties.
Nicardipine: A calcium channel blocker used for the treatment of hypertension and angina
Uniqueness
This compound stands out due to its unique combination of spasmolytic, local anesthetic, and antiparkinsonian properties. Unlike diclofenac, which primarily targets inflammation, or nicardipine, which focuses on cardiovascular conditions, this compound offers a broader range of therapeutic effects, making it a versatile compound in medical research .
Propriétés
Numéro CAS |
668-37-1 |
|---|---|
Formule moléculaire |
C19H25ClN2O2 |
Poids moléculaire |
348.9 g/mol |
Nom IUPAC |
2-(diethylamino)ethyl N,N-diphenylcarbamate;hydrochloride |
InChI |
InChI=1S/C19H24N2O2.ClH/c1-3-20(4-2)15-16-23-19(22)21(17-11-7-5-8-12-17)18-13-9-6-10-14-18;/h5-14H,3-4,15-16H2,1-2H3;1H |
Clé InChI |
UXZQBAUCVHFILC-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCOC(=O)N(C1=CC=CC=C1)C2=CC=CC=C2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


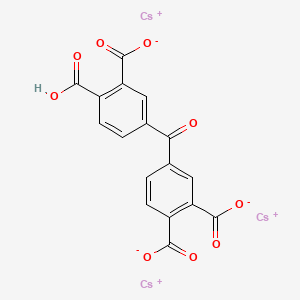
![7-ethyl-9-methylbenzo[c]acridine](/img/structure/B13763418.png)
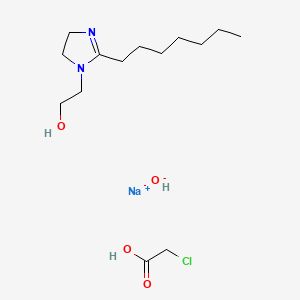

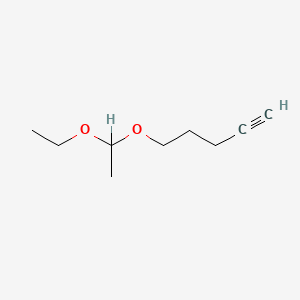
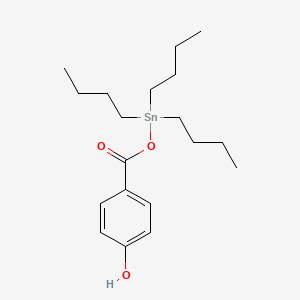
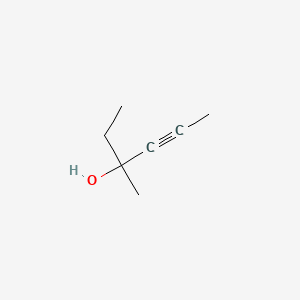
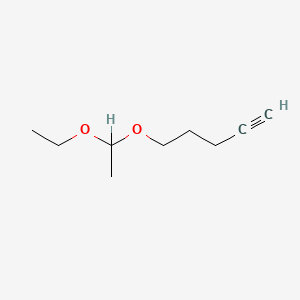
![Chromate(2-), [2,4-dihydro-4-[[2-(hydroxy-kappaO)-5-nitrophenyl]azo-kappaN1]-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-)-kappaO3][2-(hydroxy-kappaO)-3-[[2-(hydroxy-kappaO)-1-naphthalenyl]azo-kappaN1]-5-nitrobenzenesulfonato(3-)]-, sodium hydrogen](/img/structure/B13763441.png)
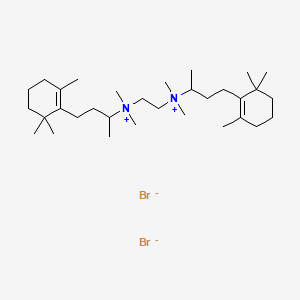

![N-[2-(cyclohexylamino)-2-oxoethyl]-N-cyclopropylthiadiazole-4-carboxamide](/img/structure/B13763460.png)
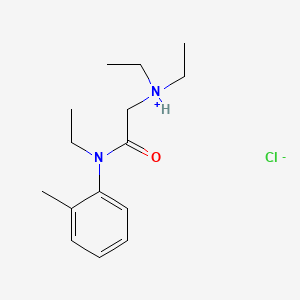
![3-Methyl-4-[4-[[4-(2-methylanilino)phenyl]-[4-(2-methylphenyl)iminocyclohexa-2,5-dien-1-ylidene]methyl]anilino]benzenesulfonic acid](/img/structure/B13763475.png)
